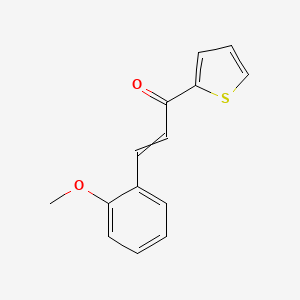

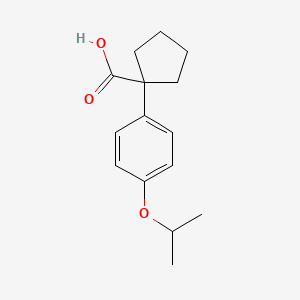

4-(4-Benzyloxyphenyl)butan-2-one

Overview

Description

Synthesis Analysis

The synthesis of 4-(4-Benzyloxyphenyl)butan-2-one involves the reaction of appropriate starting materials. Detailed synthetic pathways and conditions can be found in relevant literature .

Molecular Structure Analysis

The molecular formula of this compound is C~16~H~16~O~2~ . Its structure consists of a butan-2-one backbone with a benzyloxyphenyl group attached at the 4-position . The benzyl ether moiety imparts unique properties to the compound, influencing its reactivity and interactions .

Chemical Reactions Analysis

Research has explored the reactivity of this compound in various reactions. These include transformations such as acylation , reduction , and functional group modifications . Investigating its behavior under different conditions provides insights into its synthetic utility and potential applications .

Physical and Chemical Properties Analysis

Scientific Research Applications

Gas Separations and Ionic Liquid Membranes

Supported ionic liquid membranes (SILMs) have been studied for their efficiency in gas separations, such as CO2/N2 and CO2/CH4, highlighting their potential over standard polymers. Research suggests focusing future efforts on SILMs from room temperature ionic liquids (RTILs) with smaller molar volumes for CO2 separations and exploring facilitated transport via silver carriers for olefin/paraffin separations (Scovazzo, 2009).

Synthesis and Chemical Transformations

A comprehensive analysis of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide derivatives, a structurally related compound, showcases their synthetic versatility and pharmacological potential, underscoring the need for further exploration in experimental chemistry and pharmacology (Hryhoriv et al., 2021).

Catalysis with Metal Cation-exchanged Clays

Metal cation-exchanged clays have been utilized as catalysts for organic synthesis, including the Friedel-Crafts alkylation to produce compounds like 4-(4-hydroxyphenyl)butan-2-one, revealing their potential for regenerative and reusable catalysis in synthetic organic chemistry (Tateiwa & Uemura, 1997).

Environmental Science and Herbicide Toxicity

Studies on 2,4-D herbicide toxicity highlight the environmental persistence and risks associated with phenoxy herbicides, providing a framework for understanding the ecological impact of such compounds and the necessity for effective degradation strategies (Zuanazzi et al., 2020).

Synthetic Phenolic Antioxidants

The environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants, which share functional similarities with the target compound due to their phenolic structures, have been reviewed to assess their impact on human health and the environment, indicating a need for the development of safer alternatives (Liu & Mabury, 2020).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

4-(4-phenylmethoxyphenyl)butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-14(18)7-8-15-9-11-17(12-10-15)19-13-16-5-3-2-4-6-16/h2-6,9-12H,7-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNZGXYUBUDBID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-8-(2-piperidinoethyl)-7,8-dihydro-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3152735.png)

amino]-acetic acid](/img/structure/B3152765.png)

![N,N'-(1R,2R)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B3152772.png)

![4'-Tert-butyl[1,1'-biphenyl]-2-amine](/img/structure/B3152807.png)